Unraveling the Immunomodulatory Power of PF-06840003: A Technical Guide to its Mechanism of Action in Cancer
Unraveling the Immunomodulatory Power of PF-06840003: A Technical Guide to its Mechanism of Action in Cancer
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth guide provides a comprehensive technical overview of the mechanism of action for PF-06840003, a pivotal molecule in the landscape of cancer immunotherapy. While initial interest may have been directed towards alternative targets, extensive preclinical and clinical data have definitively identified PF-06840003 as a highly selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5][6] This guide will elucidate the critical role of IDO1 in tumor immune evasion and detail how PF-06840003 mechanistically counteracts this to restore anti-tumor immunity.
The Central Role of IDO1 in Tumor Immune Escape
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][6][7] In the context of oncology, IDO1 has emerged as a critical mediator of tumor-induced immunosuppression.[5][8][9][10] Many tumors overexpress IDO1, often in response to pro-inflammatory signals like interferon-gamma (IFNγ) within the tumor microenvironment.[6][8][11]
This overexpression has two profound consequences for the anti-tumor immune response:
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Tryptophan Depletion: The accelerated degradation of tryptophan by IDO1 creates a localized environment of tryptophan starvation. Tryptophan is essential for the proliferation and function of immune cells, particularly effector T-cells. Its depletion leads to a state of anergy, or functional inactivation, in these crucial anti-tumor lymphocytes.[2]
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Accumulation of Immunosuppressive Metabolites: The catabolism of tryptophan by IDO1 produces a series of metabolites, collectively known as kynurenines.[2][11] Kynurenine and its downstream products actively suppress the immune system by promoting the generation and activity of regulatory T-cells (Tregs), which dampen the effector T-cell response, and by inducing apoptosis in other immune cell populations.[1][2]
This dual mechanism effectively creates an immunosuppressive shield around the tumor, allowing it to evade immune surveillance and destruction.
PF-06840003: A Highly Selective IDO1 Inhibitor
PF-06840003 (also known as EOS200271) is an orally bioavailable small molecule that has been extensively characterized as a potent and highly selective inhibitor of the IDO1 enzyme.[1][4][5][6] Its selectivity for IDO1 over other tryptophan-catabolizing enzymes, such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), is a key attribute, minimizing off-target effects.[11]
Molecular Mechanism of Inhibition
X-ray crystallography studies have revealed the precise binding mode of PF-06840003 to the active site of human IDO1.[6][7][12] Unlike many other IDO1 inhibitors that coordinate with the heme iron, PF-06840003 exhibits a novel binding mechanism.[6] It establishes multiple hydrogen bonds with amino acid residues within the enzyme's active site, inducing a conformational change that restricts the movement of a key structural loop (the JK-loop).[7] This conformational restriction effectively blocks the entry of the substrate, L-tryptophan, into the active site and narrows the passage for molecular oxygen, thereby potently inhibiting the catalytic activity of the enzyme.[7]
Caption: Molecular mechanism of PF-06840003 action on the IDO1 enzyme.
Reversal of Immune Suppression in Cancer Cells
By inhibiting IDO1, PF-06840003 effectively dismantles the tumor's immunosuppressive shield.[1][2] The primary consequences of this inhibition in the tumor microenvironment are:
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Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of L-tryptophan, restoring its availability for immune cells.
-
Reduction of Kynurenine Production: PF-06840003 significantly decreases the concentration of immunosuppressive kynurenine metabolites.[5][8][11]
This shift in the metabolic landscape of the tumor microenvironment leads to the restoration of immune surveillance.[1] Specifically, PF-06840003 has been shown to:
-
Reverse T-cell anergy and restore T-cell proliferation and activation. [2][11][13]
-
Reduce the number and suppressive function of regulatory T-cells (Tregs). [1][2]
-
Increase the proliferation and activation of other immune cells, including dendritic cells (DCs) and natural killer (NK) cells. [2]
The net effect is a renewed and robust anti-tumor immune response.
Experimental Validation of PF-06840003's Mechanism of Action
A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of IDO1 inhibitors like PF-06840003.
In Vitro Cellular Assays
This assay directly measures the ability of PF-06840003 to inhibit IDO1 activity in a cellular context.
Protocol:
-
Cell Culture: Culture human cancer cell lines known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), in appropriate media.
-
IDO1 Induction: Treat the cells with IFNγ to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Expose the IFNγ-stimulated cells to a range of concentrations of PF-06840003.
-
Kynurenine Measurement: After an incubation period, collect the cell culture supernatant. The concentration of kynurenine, the product of IDO1 activity, is then measured using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
Data Analysis: The reduction in kynurenine levels in the presence of PF-06840003 is used to determine the half-maximal inhibitory concentration (IC50) of the compound.
| Cell Line | Treatment | PF-06840003 IC50 |
| HeLa | IFNγ-stimulated | 1.8 µM[14] |
| THP-1 | LPS/IFNγ-stimulated | 1.7 µM[14] |
This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation.
Protocol:
-
Co-culture Setup: Establish a co-culture system with IDO1-expressing tumor cells (e.g., SKOV-3) and human T-lymphocytes.
-
Inhibitor Addition: Add varying concentrations of PF-06840003 to the co-culture.
-
T-cell Proliferation Measurement: T-cell proliferation can be quantified using several methods, such as:
-
[3H]-thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis.
-
CFSE dilution: A fluorescent dye that is progressively diluted with each cell division, which can be measured by flow cytometry.
-
-
Analysis: An increase in T-cell proliferation in the presence of PF-06840003 demonstrates the reversal of IDO1-mediated immunosuppression. PF-06840003 has been shown to effectively rescue IDO1-induced T-cell anergy in this type of assay.[11][13]
In Vivo Models
Syngeneic mouse tumor models are crucial for evaluating the in vivo efficacy and mechanism of action of PF-06840003.
Experimental Workflow:
Caption: A typical workflow for assessing the in vivo efficacy of PF-06840003.
In these models, PF-06840003 has demonstrated the ability to reduce intratumoral kynurenine levels by over 80% and inhibit tumor growth, both as a monotherapy and, with enhanced efficacy, in combination with immune checkpoint inhibitors like anti-PD-L1 antibodies.[5][8][11][13] The increased efficacy in combination therapies is attributed to the fact that checkpoint blockade can upregulate IFNγ, which in turn increases IDO1 expression, creating a resistance mechanism that PF-06840003 can then overcome.[5][8][11]
Clinical Significance and Future Directions
The potent and selective IDO1 inhibitory activity of PF-06840003 has led to its evaluation in clinical trials for various cancers, including malignant glioma.[1][15][16] A phase 1 study in patients with recurrent malignant glioma demonstrated that PF-06840003 was generally well-tolerated and showed evidence of a pharmacodynamic effect with durable clinical benefit in a subset of patients.[15]
The development of PF-06840003 and other IDO1 inhibitors represents a significant advancement in cancer immunotherapy. By targeting a key metabolic pathway of immune evasion, these agents have the potential to enhance the efficacy of other immunotherapies and expand the range of patients who can benefit from these treatments. Future research will continue to explore optimal combination strategies and predictive biomarkers to identify patients most likely to respond to IDO1 inhibition.
Conclusion
PF-06840003 is a highly selective and orally bioavailable inhibitor of IDO1, a critical enzyme hijacked by tumors to create an immunosuppressive microenvironment. By blocking the degradation of tryptophan and the production of immunosuppressive kynurenine metabolites, PF-06840003 restores the function of anti-tumor immune cells. Its mechanism of action, validated through a suite of in vitro and in vivo assays, underscores the therapeutic potential of targeting metabolic pathways in cancer to overcome immune resistance.
References
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Tumang J, Gomes B, Wythes M, et al. PF-06840003: A highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. Abstract 4863. [Link].
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- Crosignani, S., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics.
- National Cancer Institute. (n.d.). Definition of IDO-1 inhibitor PF-06840003. NCI Drug Dictionary.
- Patsnap Synapse. (n.d.).
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- Reardon, D. A., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma.
- iTeos Therapeutics. (2016, September 28). iTeos Announces Initiation of Phase 1 Clinical Trial of IDO1 inhibitor. Pfizer.
- Crosignani, S., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics, 17(12), 2530–2542.
- Crosignani, S., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617–9629.
- Galli, F., et al. (2019). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 8(8), e1610444.
- Pham, K. N., et al. (2020). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society, 142(1), 434–443.
- Tumang, J., et al. (2016). Abstract 4863: PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. Cancer Research, 76(14 Supplement), 4863.
- Li, Y., et al. (2023). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Chemistry, 11, 1269395.
- ResearchGate. (n.d.). The co-crystal structure of the complex IDO1-PF06840003 (PDB code: 5WHR).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- AACR Journals. (2016, July 15).
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